3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol
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Overview
Description
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a hydroxyl group and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of a suitable cyclohexene derivative with a butenyl reagent under controlled conditions. One common method includes the use of a Grignard reagent, where the cyclohexene derivative is reacted with a butenyl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxobut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 3-(3-hydroxybutyl)-2,4,4-trimethylcyclohex-2-en-1-ol.
Substitution: Formation of 3-(3-chlorobut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol.
Scientific Research Applications
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the butenyl side chain play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol
Uniqueness
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a butenyl side chain makes it versatile for various chemical reactions and applications .
Properties
CAS No. |
27185-80-4 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-(3-hydroxybut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6,9,12,14-15H,7-8H2,1-4H3 |
InChI Key |
OFNWHGQGQMQIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(C)O |
Origin of Product |
United States |
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